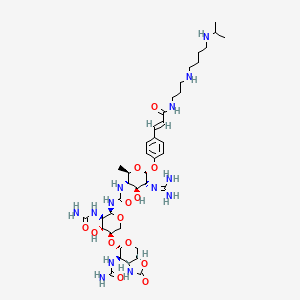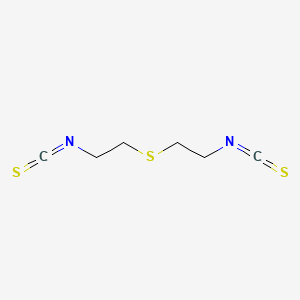
4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile is an organic compound with a complex structure that includes an amino group, an ethylsulphonyl group, and a methoxybenzonitrile moiety
Preparation Methods
The synthesis of 4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile involves several steps, including methylation, thiocyanation, ethylation, and oxidation . The process typically starts with the methylation of a precursor compound, followed by the introduction of the ethylsulphonyl group through thiocyanation and ethylation. The final step involves oxidation to achieve the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the ethylsulphonyl group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like methanol or chloroform. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes, while in materials science, it may interact with polymer matrices to enhance their properties .
Comparison with Similar Compounds
4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile can be compared with other similar compounds, such as:
4-Amino-5-(methylsulphonyl)-2-methoxybenzonitrile: This compound has a methylsulphonyl group instead of an ethylsulphonyl group, which may result in different chemical properties and reactivity.
4-Amino-5-(ethylsulphonyl)-2-hydroxybenzonitrile: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s solubility and biological activity.
4-Amino-5-(ethylthio)-2-methoxybenzonitrile: The ethylthio group provides different electronic and steric effects compared to the ethylsulphonyl group, affecting the compound’s reactivity and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.
Properties
CAS No. |
80036-88-0 |
|---|---|
Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
4-amino-5-ethylsulfonyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C10H12N2O3S/c1-3-16(13,14)10-4-7(6-11)9(15-2)5-8(10)12/h4-5H,3,12H2,1-2H3 |
InChI Key |
QIKUGMIMJGCHIN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C(=C1)C#N)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)






![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)


